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Compound of Interest

Compound Name:
2-(1,3,5-Trimethyl-1H-pyrazol-4-

yl)ethanol

Cat. No.: B1289944 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemistry, with

numerous derivatives exhibiting a wide range of biological activities. Among these, the 1,3,5-

trimethyl-pyrazole moiety has emerged as a key building block for the development of novel

bioactive compounds. This guide provides a comparative analysis of the structure-activity

relationships (SAR) of different series of 1,3,5-trimethyl-pyrazole derivatives, supported by

experimental data and detailed protocols.

Acaricidal and Insecticidal 1,3,5-Trimethylpyrazole-
Containing Malonamide Derivatives
A recent study focused on the design and synthesis of a series of 1,3,5-trimethylpyrazole-

containing malonamide derivatives as potent acaricidal and insecticidal agents. The general

structure of these compounds features a 1,3,5-trimethyl-1H-pyrazol-4-amine core linked to a

substituted malonamide backbone. The SAR exploration primarily involved modifications at the

R position of the malonamide.

Data Presentation: Acaricidal and Insecticidal Activities
The following table summarizes the biological activities of a selection of the synthesized 1,3,5-

trimethylpyrazole-containing malonamide derivatives against the carmine spider mite
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(Tetranychus cinnabarinus), the diamondback moth (Plutella xylostella), and the cowpea aphid

(Aphis craccivora).[1]

Compound R Group

Acaricidal
Activity (%
Mortality at
200 µg/mL)

Insecticidal
Activity
against P.
xylostella (%
Mortality at
200 µg/mL)

Insecticidal
Activity
against A.
craccivora (%
Mortality at
200 µg/mL)

8a Isopropyl 45.3 36.7 62.5

8c Isobutyl 55.2 43.3 78.1

8d Propargyl 60.5 56.7 85.3

8m 2-Fluorobenzyl 70.0 65.4 92.8

8p 2-Chlorobenzyl 70.0 72.1 100

8q 3-Chlorobenzyl 65.8 68.9 100

Pyflubumide (Reference) 95.6 100 Not specified

Structure-Activity Relationship (SAR) Insights:

Influence of the R group on Acaricidal Activity: The nature of the substituent at the R position

significantly impacts the acaricidal activity. Generally, aromatic substituents at the R position

led to higher activity than aliphatic groups. Specifically, compounds with a benzyl group

bearing a halogen at the ortho or meta position (e.g., 8m, 8p, and 8q) displayed the most

potent acaricidal effects among the synthesized derivatives.

Influence of the R group on Insecticidal Activity: A similar trend was observed for insecticidal

activity against P. xylostella. The presence of a substituted benzyl group at the R position

enhanced the activity. For activity against A. craccivora, several compounds, particularly

those with a substituted benzyl group (8p and 8q), demonstrated excellent efficacy, achieving

100% mortality at 200 µg/mL.[1]
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General Synthesis of 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives (8a-t):[1]

The synthesis of the target compounds involved a multi-step process, as outlined below.

Step 1: Synthesis of Intermediate 3 To a solution of an appropriate aromatic amine

(Intermediate 2) and triethylamine in dichloromethane, ethyl 3-chloro-3-oxopropanoate

(Intermediate 1) was added dropwise at 0-5 °C. The reaction mixture was stirred at room

temperature until the completion of the reaction, monitored by TLC. The mixture was then

washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under

reduced pressure to yield Intermediate 3.

Step 2: Synthesis of Intermediate 4 Intermediate 3 was dissolved in a mixture of

tetrahydrofuran and water, and lithium hydroxide was added. The mixture was stirred at room

temperature overnight. After completion, the organic solvent was removed under reduced

pressure, and the aqueous solution was acidified with HCl. The resulting precipitate was

filtered, washed with water, and dried to give Intermediate 4.

Step 3: Synthesis of Intermediate 6 To a solution of Intermediate 4 and 1,3,5-trimethyl-1H-

pyrazol-4-amine (Intermediate 5) in dichloromethane, dicyclohexylcarbodiimide (DCC) and 4-

dimethylaminopyridine (DMAP) were added. The mixture was stirred at room temperature. After

the reaction was complete, the precipitate was filtered off, and the filtrate was concentrated.

The residue was purified by column chromatography to afford Intermediate 6.

Step 4: Synthesis of Target Compounds (8a-t) To a solution of Intermediate 6 in N,N-

dimethylformamide (DMF), potassium tert-butoxide was added, and the mixture was stirred at

room temperature. Then, the appropriate alkyl or benzyl halide (R-X) was added, and the

stirring was continued. After completion, the reaction mixture was poured into ice water, and

the precipitate was collected by filtration, washed with water, and purified by column

chromatography to give the final products.
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Synthesis Workflow
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Caption: Synthetic pathway for 1,3,5-trimethylpyrazole-containing malonamide derivatives.
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Structure-Activity Relationship Logic
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Caption: Key SAR findings for the malonamide derivatives.
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While the previous section focused on agrochemical applications, the trimethyl-pyrazole

scaffold is also prevalent in the development of antimicrobial agents. A study on 1,3,5-

trisubstituted pyrazole derivatives explored their efficacy against various bacterial and fungal

strains. Although not all derivatives contained three methyl groups, this study provides valuable

comparative data for understanding the broader SAR of pyrazoles with substitutions at the 1, 3,

and 5 positions.

Data Presentation: Antimicrobial Activity
The minimum inhibitory concentration (MIC) values for a selection of 1,3,5-trisubstituted

pyrazole derivatives against Gram-positive and Gram-negative bacteria, as well as a fungal

strain, are presented below.

Comp
ound

R1 R3 R5

S.
aureus
(MIC in
µg/mL)

B.
subtili
s (MIC
in
µg/mL)

E. coli
(MIC in
µg/mL)

P.
aerugi
nosa
(MIC in
µg/mL)

C.
albica
ns
(MIC in
µg/mL)

2a Phenyl
4-Cl-

Phenyl
H 125 250 250 500 125

2b Phenyl

4-

OCH3-

Phenyl

H 250 500 500 >500 250

2c Phenyl

4-

N(CH3)

2-

Phenyl

H 62.5 125 125 250 62.5

2d Phenyl

2,4-di-

Cl-

Phenyl

H 31.25 62.5 62.5 125 31.25

Structure-Activity Relationship (SAR) Insights:
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Influence of Phenyl Ring Substitution: The nature and position of substituents on the phenyl

ring at the R3 position played a critical role in the antimicrobial activity.

Electron-donating vs. Electron-withdrawing Groups: An electron-donating group like

dimethylamino (2c) and electron-withdrawing groups like dichlorophenyl (2d) both resulted in

enhanced activity compared to the derivative with a methoxy group (2b) or an unsubstituted

phenyl ring. This suggests that both electronic effects and steric factors contribute to the

antimicrobial potency.

Potency against Fungal Strains: The compounds generally exhibited good activity against C.

albicans, with the di-chloro substituted derivative 2d being the most potent.

Experimental Protocols
General Synthesis of 1,3,5-Trisubstituted Pyrazole Derivatives (2a-d):

The synthesis of these derivatives was achieved through a cyclization reaction.

Step 1: Synthesis of Chalcones (1a-d) An appropriate substituted acetophenone was reacted

with a substituted benzaldehyde in the presence of a base (e.g., NaOH) in ethanol to yield the

corresponding chalcone.

Step 2: Synthesis of Pyrazole Derivatives (2a-d) The synthesized chalcone was then refluxed

with phenylhydrazine in glacial acetic acid to yield the final 1,3,5-trisubstituted pyrazole

derivative. The product was then purified by recrystallization.
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Caption: General synthesis of 1,3,5-trisubstituted pyrazoles for antimicrobial testing.

Antimicrobial SAR Logic
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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